2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid
Overview
Description
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is a synthetic organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a formamido group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the formamido group . The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formamido group to an amine or other derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)acetic acid: Lacks the formamido group, which may result in different biological activity.
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)formamide: Lacks the acetic acid moiety, affecting its solubility and reactivity.
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)propanoic acid: Contains a propanoic acid group instead of acetic acid, which may alter its chemical properties.
Uniqueness
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is unique due to the presence of both the formamido and acetic acid groups, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWOWQTTVMESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019127-35-5 | |
Record name | 2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylformamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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